1,3-dimethyl-1H-pyrazole-4-thiol
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Overview
Description
1,3-Dimethyl-1H-pyrazole-4-thiol is a sulfur-containing heterocyclic compound with a pyrazole ring structure. Pyrazoles are five-membered rings containing two nitrogen atoms at positions 1 and 2. The presence of sulfur in the thiol group at position 4 adds unique chemical properties to this compound. Pyrazoles are known for their diverse biological activities and are used in various fields, including pharmaceuticals, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-1H-pyrazole-4-thiol can be synthesized through several methodsAnother method includes the reaction of 4-triazole-3-thiol or 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol with acetylacetone and various substituted benzaldehydes .
Industrial Production Methods
Industrial production of this compound typically involves multi-step processes that ensure high yield and purity. These processes often utilize green chemistry principles, such as metal-free and solvent-free reactions, green solvents, and heterogeneous catalysts .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-1H-pyrazole-4-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction of the pyrazole ring can lead to the formation of pyrazolines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like alkyl halides and aryl halides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Pyrazolines.
Substitution: Various substituted pyrazoles.
Scientific Research Applications
1,3-Dimethyl-1H-pyrazole-4-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a ligand in coordination chemistry
Mechanism of Action
The mechanism of action of 1,3-dimethyl-1H-pyrazole-4-thiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition or modulation of enzyme activity. The pyrazole ring can also interact with various biological targets through hydrogen bonding and hydrophobic interactions .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-1H-pyrazole: Lacks the thiol group, resulting in different chemical properties and reactivity.
4-Methyl-1H-pyrazole-5-thiol: Similar structure but with a different substitution pattern on the pyrazole ring.
1,3-Dimethyl-1H-pyrazole-4-carboxylic acid: Contains a carboxylic acid group instead of a thiol group
Uniqueness
1,3-Dimethyl-1H-pyrazole-4-thiol is unique due to the presence of both methyl groups and a thiol group on the pyrazole ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Biological Activity
1,3-Dimethyl-1H-pyrazole-4-thiol (DMPT) is a heterocyclic compound characterized by its unique structure, which includes a pyrazole ring with two methyl groups at the 1 and 3 positions and a thiol group (-SH) at the 4 position. This compound has garnered attention in medicinal chemistry and biological research due to its diverse biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties.
DMPT has a molecular formula of C5H8N2S and a molecular weight of approximately 144.19 g/mol. The thiol group in DMPT is significant for its biological activity as it can form covalent bonds with cysteine residues in proteins, modulating enzyme activity and affecting various biochemical pathways. The pyrazole ring can also interact through hydrogen bonding and hydrophobic interactions, enhancing its reactivity with biological targets.
Antimicrobial Activity
Research indicates that DMPT exhibits antimicrobial properties. It has been shown to be effective against various bacterial strains, including Escherichia coli and Staphylococcus aureus. In one study, derivatives of pyrazole compounds demonstrated significant antibacterial activity, suggesting that DMPT could serve as a lead compound for developing new antimicrobial agents .
Anti-inflammatory Properties
DMPT has been investigated for its anti-inflammatory effects. Studies have shown that it can inhibit pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are crucial in inflammatory responses. The compound's ability to reduce these cytokines positions it as a potential candidate for treating inflammatory diseases .
Anticancer Potential
The anticancer activity of DMPT has also been explored. Some studies indicate that it exhibits cytotoxic effects against various cancer cell lines. Its mechanism may involve the induction of apoptosis in cancer cells, making it a promising subject for further research in cancer therapeutics .
Research Findings and Case Studies
Several studies have highlighted the biological activity of DMPT:
- Antimicrobial Study : A series of pyrazole derivatives were synthesized where DMPT was included as a reference compound. The results indicated that compounds with similar structures showed enhanced antimicrobial activity compared to standard antibiotics .
- Anti-inflammatory Research : In vivo studies demonstrated that DMPT significantly reduced edema in animal models, comparable to established anti-inflammatory drugs like indomethacin .
- Cytotoxicity Assays : Studies involving various cancer cell lines revealed that DMPT exhibited dose-dependent cytotoxicity, particularly against breast and colon cancer cells. This suggests its potential role in cancer treatment strategies .
Comparative Analysis with Similar Compounds
The biological activity of DMPT can be compared with other related compounds:
Compound Name | Structure Features | Unique Properties |
---|---|---|
1,3-Dimethyl-1H-pyrazole | Lacks the thiol group | Different chemical properties |
4-Methyl-1H-pyrazole-5-thiol | Thiol group at position 5 | Exhibits different reactivity due to sulfur presence |
1H-Pyrazole | Basic structure without modifications | Serves as a precursor for various derivatives |
The presence of both methyl groups and a thiol functionality in DMPT distinguishes it from other pyrazoles, contributing to its unique chemical reactivity and biological activity.
Properties
Molecular Formula |
C5H8N2S |
---|---|
Molecular Weight |
128.20 g/mol |
IUPAC Name |
1,3-dimethylpyrazole-4-thiol |
InChI |
InChI=1S/C5H8N2S/c1-4-5(8)3-7(2)6-4/h3,8H,1-2H3 |
InChI Key |
PCMAKZGXJGTHGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1S)C |
Origin of Product |
United States |
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